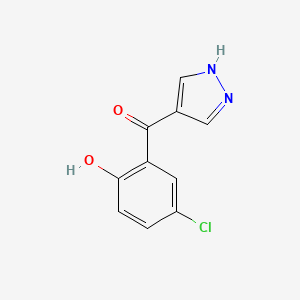

(5-Chloro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone

Description

4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE is a chemical compound with the molecular formula C10H7ClN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Properties

CAS No. |

68100-95-8 |

|---|---|

Molecular Formula |

C10H7ClN2O2 |

Molecular Weight |

222.63 g/mol |

IUPAC Name |

(5-chloro-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-1-2-9(14)8(3-7)10(15)6-4-12-13-5-6/h1-5,14H,(H,12,13) |

InChI Key |

WGHLBTGZLIHWGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with hydrazine derivatives. One common method includes the following steps:

Esterification: 5-chloro-2-hydroxybenzoic acid is esterified using methanol and sulfuric acid to form methyl 5-chloro-2-hydroxybenzoate.

Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form the corresponding hydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can yield various substituted pyrazoles .

Scientific Research Applications

4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and chloro groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

4-(5-BROMO-2-HYDROXYBENZOYL)PYRAZOLE: Similar structure but with a bromine atom instead of chlorine.

4-(5-METHYL-2-HYDROXYBENZOYL)PYRAZOLE: Similar structure but with a methyl group instead of chlorine.

4-(5-NITRO-2-HYDROXYBENZOYL)PYRAZOLE: Similar structure but with a nitro group instead of chlorine.

Uniqueness

4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE is unique due to the presence of the chloro group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where chlorine’s electronic effects are beneficial .

Biological Activity

(5-Chloro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone, a compound characterized by a chloro-substituted phenolic group and a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Synthesis

The molecular structure of (5-Chloro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone can be represented as follows:

The synthesis typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 1-phenyl-1H-pyrazol-4-ylmethanone in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually refluxed for several hours, followed by purification through recrystallization or column chromatography .

1. Anti-inflammatory Activity

Research indicates that (5-Chloro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone may inhibit specific enzymes involved in inflammatory pathways. Preliminary studies using in vitro assays have shown that this compound can reduce pro-inflammatory cytokine production, suggesting its potential utility as an anti-inflammatory agent .

2. Antioxidant Properties

The presence of the phenolic hydroxyl group is often associated with antioxidant activity. This group can donate electrons and neutralize free radicals, thus protecting cells from oxidative stress. Studies have demonstrated that compounds with similar structures exhibit significant antioxidant effects .

3. Antimicrobial Activity

(5-Chloro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone has shown promising antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting enzyme functions critical for bacterial survival .

4. Anticancer Activity

Several studies have reported that pyrazole derivatives possess potent anticancer activities both in vitro and in vivo. The compound has been tested against various cancer cell lines, including A549 lung adenocarcinoma cells, showing significant cytotoxicity. The structure-activity relationship (SAR) suggests that modifications to the pyrazole ring can enhance its anticancer efficacy .

Case Study 1: Anticancer Effects

In a study evaluating the anticancer activity of various pyrazole derivatives, (5-Chloro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone exhibited a dose-dependent reduction in A549 cell viability compared to control treatments. The results indicated that at a concentration of 100 µM, the compound reduced cell viability significantly while showing minimal toxicity to non-cancerous cells .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial effectiveness of this compound against multidrug-resistant Staphylococcus aureus strains. The results demonstrated that it inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent for treating resistant infections .

The biological activity of (5-Chloro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory responses and cancer progression. The hydroxy and pyrazole groups facilitate hydrogen bonding and molecular interactions that modulate biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.